Isosaccharino-1,4-lactone
Description
Contextualization within Carbohydrate Chemistry Research
Within the domain of carbohydrate chemistry, Isosaccharino-1,4-lactone (ISAL) holds a specific and important position. It is a five-membered ring γ-lactone derived from a C6 sugar acid, isosaccharinic acid (ISA). researchgate.netmdpi.com This relationship is fundamental to its chemistry; in acidic solutions, isosaccharinic acid undergoes a cyclization reaction (lactonisation) to form the more stable lactone. researchgate.nethud.ac.uk Conversely, in basic environments, the lactone ring opens via hydrolysis to revert to the open-chain carboxylic acid form. hud.ac.ukcore.ac.uk
The well-defined structure of ISAL makes it an excellent model compound for fundamental research into the behavior of lactone rings and their chemical transformations. Furthermore, its chiral nature makes it a valuable building block in stereoselective synthesis. Researchers have utilized α-D-isosaccharino-1,4-lactone as a starting material in the "chiral pool" synthesis of other complex molecules, such as the insect pheromone (–)-frontalin. rsc.org Its synthesis from common sugars like lactose (B1674315) further roots its position within applied carbohydrate chemistry. jyu.fi
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O5 | nih.gov |
| Molecular Weight | 162.14 g/mol | nih.gov |
| IUPAC Name | (3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | nih.gov |
| Synonyms | Isosaccharinic acid-1,4-lactone, α-D-Isosaccharino-1,4-lactone, β-D-isosaccharino-1,4-lactone | nih.gov |
Role as a Key Intermediate and Degradation Product in Biopolymer Systems
This compound is most notably recognized as a significant degradation product of cellulose (B213188), the most abundant biopolymer on Earth. researchgate.netru.nl Cellulosic materials, such as paper, cotton, and wood, are susceptible to degradation under alkaline conditions, particularly in the context of cementitious deep geological repositories for radioactive waste. researchgate.nethud.ac.ukplos.orghud.ac.uk In this high-pH environment, cellulose breaks down through a "peeling reaction" to yield a mixture of products, with α- and β-isosaccharinic acids (ISA) being the major components. hud.ac.ukhud.ac.ukgrafiati.com These acids exist in a pH-dependent equilibrium with their corresponding lactone forms. researchgate.netresearchgate.net The degradation of other polysaccharides, such as hemicelluloses, also yields similar hydroxy acid products that can form lactones. researchgate.net
The role of the isosaccharinic system as a key intermediate is of paramount importance in the field of nuclear waste management. While the lactone form is relatively stable, its open-chain counterpart, isosaccharinic acid, is a powerful complexing agent. plos.org ISA can form strong, soluble complexes with various radionuclides, including tetravalent actinides like thorium and plutonium, which are present in nuclear waste. researchgate.netgrafiati.comresearchgate.net This complexation can significantly increase the mobility of these otherwise poorly soluble radioactive elements, posing a challenge for the long-term safety of waste repositories. hud.ac.ukplos.org Beyond this context, the lactone itself serves as a synthetic intermediate for producing other valuable chemicals, such as nonionic surfactants through esterification with fatty acids. jyu.fi
Overview of Current Research Landscape and Academic Focus Areas
The current academic research on this compound is concentrated in several key areas, largely driven by its environmental and synthetic relevance.
Radioactive Waste Disposal Safety: A substantial body of research is dedicated to understanding the formation of ISAL and its acid precursor (ISA) from cellulose degradation in the alkaline conditions of nuclear waste repositories. researchgate.netresearchgate.net These studies are critical for developing accurate safety assessments, as the complexation of radionuclides by ISA can influence their potential migration from the disposal site into the biosphere. plos.orggrafiati.com
Solution Chemistry and Kinetics: The interconversion between isosaccharinic acid and this compound is a central topic of investigation. Researchers have focused on establishing the equilibrium between the acid and lactone forms as a function of pH. researchgate.netresearchgate.net Kinetic studies have precisely measured the rate constants for both the acid-catalyzed lactonisation and the base-catalyzed hydrolysis (ring-opening) reactions for both α and β isomers. hud.ac.ukcore.ac.ukgrafiati.com
Synthesis, Isolation, and Characterization: The development of efficient methods to synthesize and isolate pure α- and β-isomers of ISAL and ISA is an ongoing research effort. researchgate.net While the α-isomer is more readily available, isolating the β-isomer has proven more challenging, leading to the development of advanced separation techniques involving derivatization and chromatography. hud.ac.ukhud.ac.uk This work is essential for providing pure standards for analytical studies and for use in further applications.
Synthetic Applications: The use of this compound as a chiral precursor in organic synthesis continues to be an area of academic interest. rsc.org Its defined stereochemistry is exploited to create other complex chiral molecules. rsc.org Related research explores the modification of the lactone, for example, through esterification, to create new bio-based products like surfactants. jyu.fi
Table 2: Selected Kinetic and Equilibrium Data for the Isosaccharinic Acid (HISA) and Lactone (ISAL) System
| Parameter | Isomer | Value | Conditions | Source |
|---|---|---|---|---|
| Base Hydrolysis Rate Constant (kOH) | α-ISAL | 97.0 M⁻¹s⁻¹ | pH-stat autotitration | hud.ac.ukcore.ac.ukgrafiati.com |
| Base Hydrolysis Rate Constant (kOH) | β-ISAL | 25.3 M⁻¹s⁻¹ | pH-stat autotitration | hud.ac.ukcore.ac.ukgrafiati.com |
| Equilibrium Constant (K₁) for HISA ⇌ H⁺ + ISAL + H₂O | α-isomer | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.net |
| Half-life (t½) for HISA to ISAL transformation | α-isomer | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224708 | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-94-3, 7397-89-9 | |
| Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Mechanistic Investigations of Isosaccharino 1,4 Lactone
Generation from Alkaline Cellulose (B213188) Degradation
Cellulose, a major component of organic materials, undergoes significant degradation under alkaline conditions, leading to the formation of various smaller, soluble compounds. cambridge.org A principal product of this degradation is isosaccharinic acid (ISA), which exists as a precursor to Isosaccharino-1,4-lactone. cambridge.orgrero.ch The degradation process is particularly relevant in environments with high pH, such as those found in cementitious radioactive waste repositories. cambridge.orgresearchgate.net
The primary mechanism for the alkaline degradation of cellulose at ambient temperatures is the "peeling" reaction. rero.chresearchgate.net This endwise degradation process involves the sequential removal of glucose units from the reducing end of the cellulose polymer chain. chalmers.seresearchgate.net The reaction is initiated at the reducing end group, which is activated and then cleaved from the main chain. researchgate.net This process leads to the formation of water-soluble degradation products, predominantly isosaccharinic acids. researchgate.netresearchgate.net
The peeling reaction proceeds until a competing "stopping" reaction occurs, which stabilizes the reducing end-group, or the reaction is physically hindered, for instance, by reaching a crystalline region of the cellulose structure. chalmers.se The amorphous regions of cellulose are more susceptible to this degradation compared to the more ordered crystalline regions. ncsu.edu
The yield of isosaccharinic acid from cellulose degradation is significantly influenced by the alkalinity of the environment and the reaction temperature. The degradation process becomes notable under highly alkaline conditions, typically at a pH greater than 12.5. rero.chresearchgate.net In fact, beyond a pH of 12.5, the concentration of hydroxide (B78521) ions has a less pronounced effect on the degradation rate. rero.chresearchgate.net
Temperature plays a crucial role in the rate of the peeling reaction. An increase in temperature generally accelerates the degradation of cellulose and, consequently, the production of isosaccharinic acid. nih.govplos.org Studies have shown that the rate of ISA generation increases with temperature, and this relationship can be described by the Arrhenius equation, which allows for the calculation of the activation energy for the process. nih.govplos.org For instance, one study calculated an activation energy of 21.4 J mol⁻¹ for ISA generation from the mixing of uncontaminated soils with alkaline leachate. nih.gov However, at very high temperatures, other degradation pathways may become more significant, and the stability of the formed isosaccharinic acid itself can be affected. nagra.ch
Interactive Table: Factors Influencing Isosaccharinic Acid (ISA) Yield
| Factor | Condition | Effect on ISA Yield | Citation |
| Alkalinity (pH) | pH > 12.5 | Promotes significant degradation and ISA formation. | rero.chresearchgate.net |
| Beyond pH 12.5 | The effect of increasing OH⁻ concentration on the degradation rate becomes minor. | rero.chresearchgate.net | |
| Temperature | Increasing Temperature | Accelerates the rate of the peeling reaction and ISA production. | nih.govplos.org |
| High Temperatures (e.g., 90°C) | May lead to instability and fragmentation of the formed α-isosaccharinic acid. | nagra.ch |
The alkaline degradation of cellulose results in the formation of two diastereomers of isosaccharinic acid: alpha-isosaccharinic acid (α-ISA) and beta-isosaccharinic acid (β-ISA). plos.orgnih.gov These two forms are produced in approximately equal amounts. researchgate.netrsc.org The formation of these diastereomers is a key step, as they are the direct precursors to the corresponding lactones.
The specific stereochemistry of the resulting isosaccharinic acid is determined during the rearrangement of the intermediate products of the peeling reaction. rero.ch While both α-ISA and β-ISA are formed, much of the research has focused on α-ISA due to its stronger ability to form complexes with certain metal ions. rsc.orgiaea.org
Influence of Alkaline Conditions and Temperature on Yields
This compound Formation from Isosaccharinic Acid
This compound is not directly formed from the degradation of cellulose but rather through the subsequent transformation of isosaccharinic acid. This transformation is primarily governed by the pH of the solution.
In acidic environments, isosaccharinic acid undergoes an intramolecular esterification, a process known as lactonization, to form this compound. core.ac.ukwikipedia.org This reaction involves the carboxylic acid group at the C1 position reacting with the hydroxyl group at the C4 position, resulting in the formation of a stable five-membered ring structure known as a γ-lactone. rsc.orgresearchgate.net
This lactonization is an acid-catalyzed process. rsc.orgcore.ac.uk Under acidic conditions (pH < 2), the equilibrium strongly favors the formation of the lactone. researchgate.net The conversion from the open-chain carboxylic acid form (HISA) to the lactone (ISL) is a relatively slow, proton-catalyzed dehydration reaction. rsc.org
The equilibrium between the open-chain isosaccharinic acid and its closed-ring lactone form is highly dependent on the pH of the solution. researchgate.netresearchgate.net
At high pH (alkaline conditions): The isosaccharinate form, the deprotonated carboxylate, is the dominant species. researchgate.netresearchgate.net Under these conditions, any formed lactone will undergo base-catalyzed hydrolysis to ring-open and form the isosaccharinate. core.ac.uk
At low pH (acidic conditions): The lactone form, this compound, is favored. researchgate.netresearchgate.net
Near-neutral pH: An equilibrium exists between the protonated carboxylic acid (HISA), the deprotonated carboxylate (ISA⁻), and the lactone (ISL).
Studies have established that the transformation between the carboxylic acid and lactone forms occurs around a pH of approximately 8. researchgate.net More specifically, research has determined the equilibrium constant for the reaction HISA ↔ H⁺ + ISAL + H₂O, which quantifies the relationship between the different forms as a function of pH. researchgate.net For α-D-isosaccharinic acid, the equilibrium constant (K₁) for this reaction was determined to be 6.88 ± 0.64. researchgate.net The transformation from the protonated acid to the lactone is a first-order reaction with a measured half-life. researchgate.net For instance, the transformation of α-D-isosaccharinic acid to its lactone has a half-life of approximately 122.2 minutes. researchgate.net In contrast, the reverse reaction, the conversion of the lactone to the isosaccharinate anion under more basic conditions, is a much more rapid process. researchgate.net
Interactive Table: pH Influence on Isosaccharinic Acid (ISA) and this compound Equilibrium
| pH Range | Dominant Species | Predominant Reaction | Citation |
| High pH (Alkaline) | Isosaccharinate (ISA⁻) | Base-catalyzed ring-opening of the lactone. | core.ac.ukresearchgate.net |
| Low pH (Acidic) | This compound (ISL) | Acid-catalyzed lactonization (ring closure). | rsc.orgresearchgate.net |
| Near-Neutral | Equilibrium between HISA, ISA⁻, and ISL | Reversible interconversion between the acid, its anion, and the lactone. | researchgate.net |
Chemical Reactivity, Equilibrium Dynamics, and Kinetic Studies
Interconversion Dynamics between Isosaccharino-1,4-lactone and Isosaccharinic Acid
The structure of isosaccharinic acid allows for an intramolecular esterification, or lactonization, where the carboxylic acid group reacts with the hydroxyl group at the C4 position to form a stable five-membered ring, the γ-lactone known as this compound. rsc.org This process is reversible, and an equilibrium is established between the lactone and the open-chain acid forms. rsc.orgresearchgate.net
The equilibrium between this compound and Isosaccharinic Acid is highly dependent on pH. researchgate.netresearchgate.net In acidic to neutral solutions, the lactone form is the predominant species. rsc.orgresearchgate.net As the pH increases into alkaline conditions, the equilibrium shifts towards the open-chain carboxylate form, isosaccharinate, which dominates at high pH. researchgate.netresearchgate.net The transformation from the protonated acid (HISA) to the lactone (ISL) is a relatively slow, proton-catalyzed dehydration reaction. rsc.org
Several studies have quantified the equilibrium for the α-diastereomer. Research conducted in a 0.1 M NaClO₄ matrix at 23°C established an equilibrium constant (K₁) of 6.88 ± 0.64 for the reaction: HISA ↔ H⁺ + ISL + H₂O. researchgate.net
Kinetic data from the same study also yielded a closely corresponding equilibrium constant of 6.60 ± 0.07. researchgate.net Other evaluations have reported equilibrium constant values for the lactonization of isosaccharinic acids to be in the range of 2.18 to 6.91, consistently indicating that the equilibrium favors the lactone form under acidic conditions. researchgate.netresearchgate.net A re-evaluation of literature data determined the transformation constant at zero ionic strength (log KL°) to be 0.80 ± 0.02, further confirming that the magnitude of this constant is independent of ionic strength. acs.org
| Equilibrium Reaction | Constant | Value | Conditions | Source |
|---|---|---|---|---|
| HISA ↔ H⁺ + ISL + H₂O | K₁ | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.net |
| HISA ↔ ISL + H₂O | log K° | 0.49 ± 0.09 | Zero ionic strength | researchgate.net |
| HISA ↔ ISL + H₂O | log KL° | 0.80 ± 0.02 | Zero ionic strength, 23°C | acs.org |
In basic environments, this compound undergoes hydrolysis, a base-catalyzed ring-opening reaction, to produce the isosaccharinate anion. hud.ac.ukcore.ac.uk This reaction is a second-order process, as its rate depends on the concentration of both the lactone and the hydroxide (B78521) ions. hud.ac.uk
The rates of hydrolysis have been determined for both the α- and β-diastereomers. Using pH-stat autotitration, the second-order rate constant for the hydrolysis of α-Isosaccharino-1,4-lactone (α-ISAL) was found to be significantly higher than that of the β-isomer (β-ISAL), indicating a faster ring-opening for the alpha form under basic conditions. hud.ac.ukcore.ac.ukgrafiati.com
| Compound | Second-Order Rate Constant (khyd) | Source |
|---|---|---|
| α-Isosaccharino-1,4-lactone | 97.0 M⁻¹s⁻¹ | hud.ac.ukgrafiati.com |
| β-Isosaccharino-1,4-lactone | 25.3 M⁻¹s⁻¹ | hud.ac.ukgrafiati.com |
The base-catalyzed hydrolysis of esters, including lactones, is also known as saponification. masterorganicchemistry.comucoz.com The accepted mechanism for this reaction is a bimolecular acyl-cleavage (BAC2). ucoz.comnih.gov The process involves two main steps:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone ring. masterorganicchemistry.comchemistrysteps.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Ring-Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the bond between the acyl carbon and the ring oxygen (acyl-cleavage). This eliminates the alkoxide and opens the ring. masterorganicchemistry.comchemistrysteps.com
In acidic environments, the reverse reaction occurs: Isosaccharinic Acid undergoes an acid-catalyzed intramolecular cyclization to form this compound. hud.ac.ukcore.ac.uk This ring-closure is significantly slower than the base-catalyzed hydrolysis. hud.ac.uk
Kinetic studies have established the rate constants for the acid-catalyzed lactonization for both α- and β-Isosaccharinic Acid (ISAH). The second-order rate constant for the lactonization of β-ISAH was found to be larger than that for α-ISAH. hud.ac.ukcore.ac.ukgrafiati.com For α-Isosaccharinic acid, the transformation to its lactone form follows first-order kinetics, with a reported half-life of 122.2 ± 0.6 minutes. researchgate.net
| Compound | Rate Constant Type | Value | Conditions | Source |
|---|---|---|---|---|
| α-Isosaccharinic Acid | Second-Order Rate Constant (klac) | 7.04 x 10⁻⁴ M⁻¹s⁻¹ | - | hud.ac.ukcore.ac.uk |
| β-Isosaccharinic Acid | Second-Order Rate Constant (klac) | 3.10 x 10⁻³ M⁻¹s⁻¹ | - | hud.ac.ukcore.ac.uk |
| α-Isosaccharinic Acid | Forward Rate Constant (k₊) | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |
| Backward Rate Constant (k₋) | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ |
Kinetic Analysis of Isosaccharinic Acid Lactonization (Ring-Closure)
Pseudo-First-Order Processes in Acidic Environments
In acidic environments, typically in the pH range of 1 to 6, the lactonization of α-D-isosaccharinic acid to form α-D-isosaccharino-1,4-lactone can be described by pseudo-first-order kinetics. researchgate.net This process involves the intramolecular cyclization of the hydroxy acid to form the lactone. The transformation from α-D-isosaccharinic acid (HISA) to α-D-isosaccharino-1,4-lactone (ISA L) follows first-order behavior. researchgate.netresearchgate.net
The hydrolysis of the lactone is also a significant process. The second-order rate constant for the acid-catalyzed hydrolysis (kD+) of this compound has been reported as 4.13 x 10⁻⁴ M⁻¹s⁻¹. researchgate.net
Interactive Table: Kinetic Data for this compound in Acidic Environments
| Parameter | Value | Conditions | Reference |
| Reaction Order | Pseudo-first-order | pH 1-6 | researchgate.net |
| Half-life (HISA to ISA L) | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C | researchgate.net |
| Forward Rate Constant (k+) | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |
| Backward Rate Constant (k-) | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |
| Equilibrium Constant (K₁) | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.netresearchgate.net |
| Second-Order Hydrolysis Rate Constant (kD+) | 4.13 x 10⁻⁴ M⁻¹s⁻¹ | - | researchgate.net |
Reaction Kinetics with Other Chemical Species
Esterification Reactions of Hydroxyl Groups on this compound
The hydroxyl groups present on the this compound molecule are susceptible to esterification reactions. Research has demonstrated the microwave-assisted catalytic esterification of α-glucothis compound with various fatty acids, such as lauric acid and oleic acid, in the presence of p-toluenesulfonic acid as a catalyst. jyu.firesearchgate.net These reactions yield mixtures of the corresponding mono- and diesters. jyu.fi
The reaction conditions significantly influence the total yield and the ratio of monoesters to diesters. For example, reactions carried out at temperatures between 70–100 °C for 6–24 hours resulted in total yields ranging from 40–62%. jyu.firesearchgate.net The mass ratio of monoesters to diesters was found to be highly dependent on the specific fatty acid used, varying from 0.4 to 2.7. jyu.firesearchgate.net
Interactive Table: Esterification of α-Glucothis compound with Fatty Acids
| Fatty Acid | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Monoester:Diester Ratio | Reference |
| Lauric Acid | 70-100 | 6-24 | 40-62 | Varies (0.4-2.7) | jyu.firesearchgate.net |
| Oleic Acid | 70-100 | 6-24 | 40-62 | Varies (0.4-2.7) | jyu.firesearchgate.net |
| Tall Oil Fatty Acids | 70-100 | 6-24 | 40-62 | Varies (0.4-2.7) | jyu.firesearchgate.net |
General Reactivity in Complex Chemical Systems
This compound is a significant degradation product of cellulose (B213188), particularly under alkaline conditions found in environments such as radioactive waste repositories. hud.ac.uk In these complex systems, it exists in equilibrium with its open-chain carboxylic acid form, isosaccharinic acid. researchgate.netresearchgate.net The speciation is pH-dependent, with the lactone form being favored in more acidic conditions (pH < 4) and the carboxylate form dominating at higher pH. researchgate.netosti.gov
Isosaccharinic acid is a strong complexing agent for various metal ions, including actinides, which can enhance their solubility and mobility in the environment. hud.ac.ukosti.gov The presence of other species, such as calcium hydroxide, can influence the degradation of cellulose and the subsequent formation and reactions of isosaccharinic acid and its lactone. hud.ac.uk For instance, solid Ca(OH)₂ can affect the rate of absorption of isosaccharinic acid onto cellulose fibers and catalyze its oxidation into smaller fragments. hud.ac.uk The lactone can also undergo derivatization reactions, such as benzoylation, to facilitate its isolation and purification from complex mixtures. hud.ac.uk
Synthetic Methodologies and Derivative Chemistry
Laboratory-Scale Synthesis of Isosaccharino-1,4-lactone
The synthesis of this compound on a laboratory scale typically begins with the alkaline degradation of common disaccharides or polysaccharides. This process yields a mixture of isosaccharinic acids, which are then converted to their corresponding lactones.
The formation of isosaccharinic acids is a well-documented outcome of the alkaline treatment of reducing sugars. For instance, lactose (B1674315), upon hydrolysis and subsequent rearrangement in an alkaline environment, forms epimeric α- and β-D-isosaccharinic acids (ISA). researchgate.netnih.gov This reaction proceeds via a Lobry de Bruyn–Alberda van Ekenstein transformation followed by a benzylic acid rearrangement.
The typical laboratory procedure involves the following steps:
Alkaline Degradation : A solution of a precursor sugar, such as lactose or cellulose (B213188), is treated with a strong base like sodium hydroxide (B78521). core.ac.uk This process breaks down the polysaccharide and induces the chemical rearrangements that form the sodium salts of α- and β-isosaccharinic acids. researchgate.net
Acidification and Lactonization : The resulting solution, containing the sodium salts of the epimeric acids, is passed through a cation exchange resin in its H+ form. researchgate.net This step converts the salts into their free acid forms. Under the resulting acidic conditions (typically pH < 2), the isosaccharinic acids undergo rapid, acid-catalyzed intramolecular esterification (lactonization) to form the more stable five-membered γ-lactones, known as α- and β-D-isosaccharino-1,4-lactone. researchgate.netresearchgate.net
A significant challenge in the synthesis of this compound is the separation of the two diastereomers: α-D-isosaccharino-1,4-lactone (α-ISAL) and β-D-isosaccharino-1,4-lactone (β-ISAL). An optimized method has been developed to isolate pure β-ISAL, which relies on the differential properties of their protected derivatives. researchgate.net
The key to separating the diastereomers lies in converting the mixture of lactones into their tribenzoate esters. researchgate.net The differing spatial arrangements of the hydroxyl groups in the α and β forms lead to distinct chromatographic behaviors of their esterified derivatives.
Optimized Isolation Protocol for β-Isosaccharino-1,4-lactone
| Step | Procedure | Purpose | Finding |
|---|---|---|---|
| 1. Derivatization | The crude mixture of α- and β-ISAL is treated with benzoyl chloride in pyridine. | To convert the lactones into their tribenzoate esters, which are more amenable to chromatographic separation. | The large, bulky benzoyl groups amplify the subtle stereochemical differences between the diastereomers. hud.ac.ukcore.ac.uk |
| 2. Purification | The derivatized mixture is passed through a silica (B1680970) bed. | To remove colored impurities prior to fine separation. | Efficient removal of impurities leads to a clean syrup, improving the efficiency of the main chromatographic step. hud.ac.ukcore.ac.uk |
| 3. Chromatographic Separation | The clean mixture of tribenzoate esters is separated using normal phase column chromatography on silica gel. | To isolate the pure tribenzoate ester of the β-diastereomer from the α-diastereomer. | Slow elution allows for the isolation of up to 7 g of tribenzoylated β-ISAL. hud.ac.ukcore.ac.uk The absolute configuration of the isolated tribenzoylated β-ISAL was confirmed as (2R, 4S) by X-ray crystallography. hud.ac.ukcore.ac.uk |
| 4. Deprotection | The isolated β-ISAL tribenzoate is subjected to de-benzoylation. | To remove the protecting benzoyl groups and obtain the pure β-ISAL. | Following deprotection, 2.6 g of pure β-ISA could be obtained from a single column run. hud.ac.ukcore.ac.uk |
This robust method makes the β-diastereomer readily accessible for further studies and synthetic applications. researchgate.net
Preparation from Precursor Sugars (e.g., Lactose Hydrolysis)
Synthesis of this compound Derivatives
The hydroxyl groups of this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatives are crucial for purification, structural analysis, and as intermediates in the synthesis of more complex molecules.
As highlighted in the optimization of diastereomer separation (Section 4.1.2), the preparation of protected forms is a critical step. Tribenzoate esters are common derivatives used for this purpose. The synthesis is typically achieved by reacting the mixture of isosaccharino-1,4-lactones with benzoyl chloride in a suitable base, such as pyridine. researchgate.net This perbenzoylation reaction converts all three hydroxyl groups into benzoate (B1203000) esters. The resulting tribenzoate esters are crystalline compounds that are easily purified by chromatography and crystallization. hud.ac.ukcore.ac.uk These protected forms are not only intermediates for obtaining pure diastereomers but also serve as stable derivatives for long-term storage and handling.
The synthesis of novel carbon-branched sugars is an area of significant interest due to their presence in biologically active natural products. rsc.org Isosaccharinic acid and its lactone form serve as valuable chiral templates for the synthesis of more complex C-branched structures. For example, isosaccharinic acid has been utilized as a chiral template for the asymmetric synthesis of the aglycone portions of anthracyclinone antibiotics. acs.org In these syntheses, the inherent chirality and functionality of the isosaccharinic acid scaffold are used to construct the complex stereochemistry of the target molecules. Chiral aldehyde derivatives prepared from α-D-isosaccharino-1,4-lactone serve as precursors for the A-ring of these anthracyclinones. researchgate.net
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiopure natural products as starting materials for the synthesis of complex target molecules. nih.govmdpi.comnih.gov α-D-Isosaccharino-1,4-lactone, with its defined stereocenters, is an excellent candidate for this approach.
Examples of Molecules Synthesized from this compound
| Starting Material | Target Molecule | Significance |
|---|---|---|
| α-D-Isosaccharino-1,4-lactone | (–)-Frontalin | A successful ten-step chiral pool synthesis of a natural pheromone. rsc.orgresearchgate.net |
These examples underscore the value of this compound as a versatile chiral building block in modern organic synthesis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-D-Isosaccharino-1,4-lactone (α-ISAL) |
| β-D-Isosaccharino-1,4-lactone (β-ISAL) |
| α-D-Isosaccharinic acid (α-ISA) |
| β-D-Isosaccharinic acid (β-ISA) |
| Lactose |
| Cellulose |
| Tribenzoate Esters of this compound |
| Benzoyl chloride |
| Pyridine |
| (–)-Frontalin |
| (+)-4-demethoxy-9-deacetyl-9-hydroxymethyldaunomycinone |
Carbon-Branched Sugar Lactone Synthesis from Related Precursors
Biocatalytic or Biochemical Synthesis Routes (Excluding Human Metabolism)
The synthesis of this compound through direct, defined biocatalytic or biochemical pathways using isolated enzymes or specific microbial fermentation routes is not prominently documented in scientific literature. Instead, its formation is overwhelmingly described as a result of the chemical degradation of carbohydrates under alkaline conditions. This chemical transformation can, however, occur in environments where microbial communities are active, and these communities can subsequently interact with the formed isosaccharinic acid (ISA) and its lactone.
The primary route to isosaccharinic acid is the alkaline hydrolysis of polysaccharides like cellulose or disaccharides such as lactose. wikipedia.orgresearchgate.net This process is of significant interest in the context of radioactive waste disposal, where the high pH of cementitious materials can degrade cellulosic waste into a mixture of compounds, with α- and β-isosaccharinic acids being major products. researchgate.netnih.govplos.org The reaction is understood to proceed through a series of steps, including the rearrangement of the reducing sugar end into a keto sugar, which is catalyzed by Lewis acids like calcium ions. wikipedia.org
While not a direct enzymatic synthesis, the generation of isosaccharinic acids has been observed in environments containing microbial consortia. For instance, studies on hyper-alkaline contaminated soils have shown the in-situ formation of α- and β-isosaccharinic acid from the degradation of cellulosic material. nih.govplos.org These environments, with pH values exceeding 11, foster the chemical hydrolysis of organic matter. Subsequently, the native microbial consortia, which are adapted to these extreme conditions, are capable of utilizing the chemically-produced isosaccharinic acids as a carbon source. nih.govplos.org
Research has identified specific microbial communities that can degrade isosaccharinic acids. In microcosm experiments operating at pH 11, fermentation of ISAs was predominantly carried out by bacteria from the genus Alkaliphilus (within the Clostridia class), with subsequent methanogenesis by archaea like Methanobacterium and Methanomassiliicoccus. nih.gov The ability to degrade ISA is not limited to alkaliphiles; microbial communities from neutral pH sediments have also demonstrated the capacity to metabolize both α- and β-ISA under various anaerobic conditions, including iron-reducing, sulfate-reducing, and methanogenic conditions. plos.org
The process of lactonization, where isosaccharinic acid cyclizes to form this compound, is a reversible, pH-dependent equilibrium. The transformation from the open-chain carboxylic acid (HISA) to the lactone (ISAL) is relatively slow, with a reported half-life of approximately 122 minutes at 23°C in a 0.1 M NaClO4 matrix.
Table 1: Conditions for the Formation of Isosaccharinic Acid (ISA) from Carbohydrates
| Carbohydrate Source | Conditions | Key Findings | References |
|---|---|---|---|
| Cellulose | Alkaline hydrolysis (e.g., Ca(OH)₂, NaOH), anoxic, elevated temperature (e.g., 80°C) | Major degradation product of cellulose under alkaline conditions, relevant to nuclear waste disposal. Formation of both α- and β-isomers. | wikipedia.orgresearchgate.netplos.org |
| Lactose | Action of calcium hydroxide | Forms isosaccharinic acid through a series of catalyzed reactions. | wikipedia.org |
| Cellulosic Material in Soil | High pH (>11.0) from alkaline leachate, anoxic | In-situ generation of α- and β-ISA in hyper-alkaline contaminated soils. | nih.govplos.org |
| Laboratory Tissue | 0.1 M NaOH, 10 g/L Ca(OH)₂, 80°C, 30 days, anoxic | Production of a mixture of cellulose degradation products dominated by isosaccharinic acids for experimental use. | plos.org |
Table 2: Microbial Consortia Involved in the Degradation of Isosaccharinic Acid (ISA)
| Microbial Genera | Environment/Conditions | Metabolic Process | References |
|---|---|---|---|
| Alkaliphilus sp. (Clostridia) | Hyper-alkaline (pH 11) microcosm, anoxic | Fermentation of ISAs | nih.gov |
| Methanobacterium sp., Methanomassiliicoccus sp. | Hyper-alkaline (pH 11) microcosm, anoxic | Methanogenesis from ISA fermentation products (H₂/CO₂) | nih.gov |
| Mixed communities from neutral sediments | Anoxic, pH 7.5 | Degradation of α- and β-ISA under iron-reducing, sulfate-reducing, and methanogenic conditions. | plos.org |
| Mixed communities from near-surface sediments | Anoxic, circumneutral pH | Metabolism of ISA under aerobic, nitrate-reducing, Fe(III)-reducing, and sulfate-reducing conditions. | cambridge.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separations and Quantification
Chromatographic methods are essential for the separation and quantification of Isosaccharino-1,4-lactone from complex mixtures, particularly those arising from cellulose (B213188) degradation.
Ion Chromatography (IC) for Equilibrium and Kinetic Studies
Ion chromatography (IC) has proven to be a valuable tool for investigating the equilibrium and kinetics of this compound (ISL) and its corresponding carboxylic acid form, α-D-isosaccharinic acid (HISA). researchgate.netresearchgate.net Studies have successfully used IC to determine the equilibrium concentrations of these species as a function of pH. researchgate.net
In a 0.1 M NaClO₄ matrix at 23°C, the equilibrium between HISA and ISL was established. researchgate.net The transformation of HISA to ISL was found to follow first-order kinetics. researchgate.net This transformation is part of a pH-dependent equilibrium, where the lactone form is favored at lower pH values, while the isosaccharinate form dominates at higher pH. researchgate.net
Key Findings from IC Studies:
| Parameter | Value | Conditions |
| Equilibrium Constant (K₁) for HISA ↔ H⁺ + ISL + H₂O | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C, Determined by curve fitting researchgate.net |
| Equilibrium Constant from Kinetic Data | 6.60 ± 0.07 | 0.1 M NaClO₄, 23°C researchgate.net |
| Half-life (t₁/₂) for HISA to ISL transformation | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C researchgate.netresearchgate.net |
| Forward Rate Constant (k⁺) | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C researchgate.netu-szeged.hu |
| Backward Rate Constant (k⁻) | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ | 0.1 M NaClO₄, 23°C researchgate.netu-szeged.hu |
The transformation from ISL to the isosaccharinate ion (ISA⁻) is significantly more rapid, completing in less than 8 minutes. researchgate.net
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates and their derivatives, including isosaccharinic acids, without the need for derivatization. hud.ac.ukthermofisher.com This technique offers excellent separation of neutral or cationic species and can detect analytes at the picomole level. hud.ac.uk
HPAEC-PAD is particularly useful for the analysis of complex mixtures resulting from cellulose degradation. hud.ac.uk The method has been successfully employed for the analysis of isosaccharinic acid (ISA) using a Dionex Carbopac PA20 column eluted with sodium hydroxide (B78521). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is typically required to increase its volatility.
GC-MS has been successfully used to identify both α-isosaccharino-1,4-lactone and β-isosaccharino-1,4-lactone in ethyl acetate (B1210297) extracts of human blood ultrafiltrate and urine. nih.gov High-resolution GC-MS confirmed the presence of these lactones. nih.gov Mass fragmentography, a specific GC-MS technique, has shown that this compound is normally present in human serum at a concentration of 1.7 (SD 1.5) mg/L. nih.gov In physiological fluids, it is believed to exist in its hydrated form, isosaccharinate. nih.gov
The general principle of GC-MS involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer, which provides information on the mass-to-charge ratio of the fragments, allowing for structural identification. innovatechlabs.com
High-Performance Capillary Electrophoresis (HPCE) for Related Lactone Analysis
High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Zone Electrophoresis (CZE), is another analytical technique that has been applied to the analysis of related lactone compounds. While specific studies on this compound using HPCE are not detailed in the provided context, the methodology has been established for similar molecules like D-saccharic acid-1,4-lactone (DSL). nih.govkombuchabrewers.org
For DSL analysis, HPCE with diode array detection (DAD) was used. nih.govkombuchabrewers.org Optimal separation was achieved in a fused-silica capillary using a borax (B76245) buffer containing sodium dodecyl sulfate (B86663) (SDS) and methanol. nih.govkombuchabrewers.org This demonstrates the potential of HPCE as a rapid and simple method for the separation and determination of lactones in various samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and kinetic monitoring of chemical reactions involving this compound.
¹H NMR for Structural Elucidation and Kinetic Monitoring
¹H NMR spectroscopy provides detailed information about the structure of molecules by analyzing the chemical environment of hydrogen atoms. phcogj.comoxinst.com It is a non-invasive technique that can be used to monitor reactions in real-time. chemrxiv.org
In the context of this compound, ¹H NMR has been used to study the equilibrium between the lactone and its open-chain acid form. hud.ac.uk For instance, at a pD of 1, equilibrium for β-ISA is reached in approximately 2.5 hours, while for α-ISA, it takes about 6 hours. hud.ac.uk At a pD of 3, these times extend significantly to about one month for β-ISA and 193 days for α-ISA. hud.ac.uk
The progress of reactions can be monitored by acquiring a series of ¹H NMR spectra at regular intervals. chemrxiv.orgosf.io This allows for the determination of reaction kinetics by observing the change in signal intensities of reactant and product peaks over time. nih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY and NOESY, can further aid in structural assignments by revealing through-bond and through-space proton-proton correlations, respectively. nih.govufrgs.br
¹³C NMR for Conformational and Speciation Studies
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework of this compound. It provides direct information about the chemical environment of each carbon atom, making it invaluable for conformational analysis and for studying the equilibrium between different species in solution. bhu.ac.in
Detailed research findings from NMR studies have successfully assigned the chemical shifts for the carbon atoms in this compound. researchgate.net The carbonyl carbon (C-1) of the lactone ring is characteristically found at a downfield chemical shift, typically around 180.91 ppm. researchgate.net The other carbon atoms within the molecule resonate at higher fields. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, further aiding in the precise assignment of signals. bhu.ac.in For this compound, DEPT spectra have identified the peak at approximately 68.91 ppm as belonging to the sole CH group. researchgate.net
Furthermore, ¹³C NMR is instrumental in speciation studies, particularly for investigating the pH-dependent equilibrium between the cyclic lactone form and the open-chain carboxylic acid form (isosaccharinic acid). researchgate.net Changes in pH alter the equilibrium, and these changes are reflected in the ¹³C NMR spectrum, allowing for the characterization of the different conformations present in solution. researchgate.net
| Carbon Atom | This compound (ppm) researchgate.net | D-lyxono-1,4-lactone (ppm) mdpi.com |
|---|---|---|
| C-1 (C=O) | 180.91 | 178.3 |
| C-4 (CH-O) | Data not specified | 81.6 |
| C-2 | Data not specified | 70.5 |
| C-3 | Data not specified | 69.5 |
| CH Group | 68.91 | N/A |
| C-5 (CH₂OH) | Data not specified | 59.7 |
Solid-State NMR for Metal-Ligand Binding Investigations
Solid-State NMR (ssNMR) spectroscopy is a specialized technique that provides atomic-level information on the structure, dynamics, and interactions of molecules in the solid phase. mst.edu It is particularly useful for investigating metal-ligand binding in complexes of this compound, as it can probe the local environment of specific nuclei within a large, non-crystalline, or insoluble complex. researchgate.netnih.gov
Studies have utilized ssNMR to examine the complexation of isosaccharinic acid (the precursor to the lactone) with various metals. researchgate.net By comparing the ssNMR spectra of the free ligand with its metal complexes, researchers can identify which functional groups are involved in the binding. researchgate.netmdpi.com Changes in the chemical shifts of carbon atoms, particularly those bearing hydroxyl and carboxylate groups, indicate their participation in coordinating the metal ion. researchgate.net
This technique is powerful for characterizing the coordination sphere around a metal center. mst.edu For instance, ssNMR can reveal changes in the electronic structure and geometry at the binding site upon complexation. rsc.org Although solution NMR can be complicated by the dynamic exchange of ligands, ssNMR provides a static picture of the binding mode, offering conclusive evidence for the structure of metal-isosaccharinate complexes in the solid state. researchgate.net
Vibrational Spectroscopy and Spectrophotometry
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining the infrared spectrum of solid or liquid samples with minimal preparation. mt.com It has been employed in the study of this compound to identify its key functional groups and to monitor its structural transformations. researchgate.netresearchgate.net
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. This band typically appears in the region of 1780–1760 cm⁻¹. mdpi.com This characteristic high frequency distinguishes it from the carbonyl absorption of the open-chain carboxylic acid form, which appears at a lower wavenumber. This difference allows ATR-FTIR to be used to follow the lactonization reaction. researchgate.net The technique is also sensitive to the hydroxyl (O-H) groups present in the molecule, which exhibit broad absorption bands.
ATR-FTIR has been used as part of a multi-technique approach to characterize the complexes formed between isosaccharinate and metal ions, such as uranyl (UO₂²⁺). researchgate.net The shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination provide direct evidence of their involvement in the binding motif. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretching | 1780 - 1760 | mdpi.com |
| O-H | Stretching | ~3600 - 3200 (Broad) | General IR correlation |
UV-Vis Spectroscopy for Concentration Determination and Conformational Changes
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu While molecules lacking extensive conjugated π-systems, like this compound, are not strong chromophores, UV-Vis spectroscopy can still be a valuable tool for quantitative analysis and for studying equilibria. libretexts.org
Research has shown that UV-Vis spectrophotometry can be used to determine the equilibrium concentrations of α-D-isosaccharino-1,4-lactone and its corresponding carboxylic acid (HISA) as a function of pH. researchgate.net By monitoring the absorbance at a specific wavelength, it is possible to quantify the concentration of a species in solution according to the Beer-Lambert Law. libretexts.org As the pH of a solution containing isosaccharinic acid is changed, the equilibrium shifts between the lactone and the open-chain acid forms. This shift results in a change in the solution's absorbance profile, which can be precisely measured. researchgate.net
This approach allows for the determination of the equilibrium constant (K) for the lactonization reaction (HISA ↔ H⁺ + ISAL + H₂O). researchgate.net Therefore, UV-Vis spectroscopy serves as a straightforward method for investigating the conformational and speciation changes of this compound in aqueous environments. researchgate.net
Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally fragile molecules like this compound. i-med.ac.atubc.ca The method transfers ions from a solution into the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. i-med.ac.at
ESI-MS has been used as a key analytical tool in comprehensive studies to characterize isosaccharinic acid and its lactone form. researchgate.netresearchgate.net The technique provides a precise mass-to-charge (m/z) ratio, which confirms the molecular formula of the compound (C₆H₁₀O₅). nih.gov
Moreover, when coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information. nih.gov In MS/MS, the molecular ion of this compound is selected and fragmented through collision with an inert gas. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Studies on related sugar-fused γ-lactones have demonstrated that fragmentation pathways can be used to distinguish between isomers and to elucidate the connectivity of the atoms within the molecule. nih.gov This makes ESI-MS/MS a powerful tool for the unambiguous identification and structural elucidation of this compound, even in complex mixtures. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Complexation Studies
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical method used for the elemental analysis of materials, capable of detecting metals and several non-metals in liquid samples at extremely low concentrations. nih.govwikipedia.org It is a high-precision technique characterized by its high sensitivity, rapid measurement rates, and robust performance. analytik-jena.comnih.gov In the context of this compound (ISL), which exists in equilibrium with isosaccharinic acid (ISA) in aqueous solutions, ICP-MS is invaluable for studying the complexation of the ISA species with various metal ions. osti.govosti.gov This is particularly relevant in the field of nuclear waste management, where the alkaline degradation of cellulosic materials in repositories produces ISA, a strong complexing agent for radionuclides. hud.ac.uk
The research into ISA's interaction with metals is critical for developing safety assessments for underground radioactive waste repositories. hud.ac.uk The ability of ISA to form complexes with radioactive isotopes can significantly increase their solubility and mobility in the environment. hud.ac.uk Studies have focused on the complexation of ISA with tetravalent actinides, such as Thorium (Th(IV)), and other radionuclides like Europium (Eu(III)). osti.govscispace.com ICP-MS provides the means to precisely quantify the concentration of these metal ions in solution before and after equilibration with ISA, allowing for the determination of thermodynamic equilibrium constants and the stoichiometry of the formed complexes. nih.govscispace.com
Furthermore, comprehensive thermodynamic data for ISA complexes with competing metal ions, such as Calcium (Ca(II)) and Iron (Fe(III)), are required to accurately model the behavior of actinides. osti.govosti.gov Batch sorption experiments, where parameters like pH and the concentration of competing ions are varied, rely on sensitive analytical techniques like ICP-MS to measure the distribution of the metal of interest between the solution and solid phases. scispace.com For example, studies have determined the stability constants for 1:1 Th:ISA and mixed-metal Th(ISA)₂Ca complexes under alkaline conditions. scispace.com The high sensitivity of ICP-MS is essential for these experiments, which often work with trace concentrations of radionuclides. nih.govscispace.com
X-ray Diffraction and Crystallography
Single Crystal X-ray Analysis for Absolute Configuration Determination
Single-crystal X-ray diffraction is an unequivocal and powerful technique for determining the precise three-dimensional atomic structure of a crystalline molecule. springernature.compulstec.net It provides unambiguous information on bond lengths, angles, and the relative configuration of all stereogenic centers. springernature.com Crucially, it can also be used to determine the absolute configuration of a chiral molecule, which is essential for understanding its biological and chemical properties. encyclopedia.pubmdpi.com
In the study of isosaccharinic acids and their lactones, obtaining single crystals suitable for X-ray analysis has been a key step in confirming their structure. Research has shown that derivatization of the lactones can facilitate crystallization. For instance, large benzoyl protecting groups were used to produce single crystals of both the α- and β-tribenzoate esters of this compound. hud.ac.uk The resulting X-ray crystal structures definitively confirmed the absolute configuration of the tribenzoylated β-isosaccharino-1,4-lactone (β-ISAL) as being 2R, 4S. hud.ac.uk
The process of growing these crystals required careful experimentation. While pooled fractions of 2,5,6-tri-O-benzoyl-β-isosaccharino-1,4-lactone could be slowly evaporated to yield suitable single crystals, the alpha isomer proved more challenging. hud.ac.uk For the alpha epimer, crystals suitable for single-crystal X-ray analysis were successfully grown using a "vapour diffusion" method, where petroleum ether was allowed to slowly diffuse into a chloroform (B151607) solution of the compound over several days. hud.ac.uk The crystallographic data obtained from these analyses are fundamental for validating the identity and stereochemistry of the isolated compounds.
Powder X-Ray Diffraction (XRD) for Purity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of polycrystalline materials. units.it It is considered a "gold standard" for identifying crystalline phases and is crucial for assessing the phase purity of bulk crystalline samples, such as active pharmaceutical ingredients. thesolubilitycompany.comncl.ac.uk The technique works on the principle that every crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. units.it
For this compound, PXRD is an essential tool to ensure the purity of a synthesized batch. The analysis involves comparing the diffraction pattern of the bulk sample to a reference pattern of the pure compound. ncl.ac.uk This reference can be obtained from a known pure sample or calculated from single-crystal X-ray diffraction data. ncl.ac.uk A perfect match between the sample and reference patterns indicates high phase purity. ncl.ac.uk
If the synthesized batch of this compound contains crystalline impurities, such as unreacted starting materials or different polymorphic or isomeric forms, the PXRD pattern will show additional diffraction peaks corresponding to these extraneous phases. researchgate.net The presence, position, and intensity of these extra peaks can be used not only for qualitative identification of the impurities but also for quantitative analysis to determine their concentration within the sample. thesolubilitycompany.comresearchgate.net Therefore, PXRD provides a direct and reliable assessment of the bulk purity of a crystalline this compound sample. ncl.ac.uk
Interactions with Inorganic Species and Materials in Geochemical and Industrial Contexts
Complexation Chemistry with Metal Ions
Isosaccharino-1,4-lactone, and its corresponding open-chain form, isosaccharinic acid (ISA), are significant products of cellulose (B213188) degradation, particularly under the alkaline conditions found in cementitious environments such as those used for nuclear waste disposal. rsc.orgrsc.orghud.ac.uk The presence of these molecules can substantially influence the solubility and mobility of various metal ions through complexation. researchgate.netcambridge.org
Thermodynamics and Stoichiometry of Complex Formation with Actinides (e.g., Np(IV), Th(IV), Eu(III), U(IV), Pu(IV))
The interaction of isosaccharinate with actinides is of considerable interest for the safety assessment of radioactive waste repositories. osti.gov Studies have shown that ISA can form strong complexes with actinides, potentially increasing their solubility and mobility. osti.govresearchgate.net
Neptunium(IV): Research on the solubility of Np(IV) in the presence of ISA across a wide pH range has led to the proposal of several ternary complexes, including Np(OH)₃(ISA)(aq), Np(OH)₃(ISA)₂⁻, Np(OH)₄(ISA)⁻, and Np(OH)₄(ISA)₂²⁻. tandfonline.com The formation of these complexes highlights the ability of ISA to solubilize Np(IV), particularly in alkaline conditions. osti.gov
Thorium(IV): The complexation of Th(IV) with ISA has been investigated through solubility experiments. osti.gov The results indicate that ISA significantly enhances the aqueous concentration of Thorium, suggesting effective complexation over a broad pH range. osti.gov At an ionic strength of 0.3 M, 1:1 Th:ISA complexes are proposed to form in the absence of calcium. scispace.com In the presence of calcium, evidence suggests the formation of a mixed-metal complex, Th(ISA)₂Ca. scispace.com Thermodynamic modeling has helped to determine the formation constants for species such as ThOH(ISA)²⁺, Th(OH)₃(ISA)₂⁻, and Th(OH)₄(ISA)₂²⁻. tandfonline.com
Europium(III): As an analogue for trivalent actinides, Eu(III) complexation with ISA has been studied. scispace.comethz.ch Sorption experiments suggest the dominance of 1:1 Eu:ISA complexes in the pH range of 10.7 to 13.3. scispace.comresearchgate.net Unlike with Th(IV), there is no indication that calcium participates in the formation of Eu(III)-ISA complexes. scispace.com The binding of Eu(III) is thought to involve the carboxylic group and the secondary and tertiary alcohol groups of the ISA molecule. rsc.org
Uranium(VI) and Uranium(IV): The interaction between U(VI) as the uranyl ion (UO₂²⁺) and ISA has been studied under acidic conditions. rsc.orgresearchgate.net Potentiometric and calorimetric studies have identified the formation of successive mononuclear complexes with UO₂²⁺ to ISA ratios of 1:1, 1:2, and 1:3. researchgate.net The complexation is primarily entropy-driven, which is typical for interactions between hard-acid cations and carboxylates. researchgate.netresearchgate.net Structural studies have revealed that the dominant binding motifs involve 5- and 6-membered rings formed between the uranyl ion and the carboxylic and α- or β-hydroxy groups of ISA. rsc.org For U(IV), studies have also been conducted to determine stability constants for its complexes with ISA. researchgate.net
Plutonium(IV): The complexation of Pu(IV) with ISA has been noted to alter the stoichiometry from a 1:1 to a 1:2 Pu:ISA ratio as the ligand concentration increases. ethz.ch The presence of ISA at concentrations around 10⁻⁴–10⁻³ M has been shown to significantly decrease the sorption of Pu(IV) on concrete and mortar, indicating strong complex formation. cambridge.org
| Metal Ion | Complex | log β | Conditions | Reference |
| U(VI) (UO₂²⁺) | UO₂L | 2.91 ± 0.15 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |
| UO₂L₂ | 5.37 ± 0.07 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net | |
| UO₂L₃ | 7.25 ± 0.18 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net | |
| Th(IV) | Th(ISA) (in absence of Ca) | -10.1 (log K) | I = 0.3 M | scispace.com |
| Th(ISA)₂Ca | -3.6 (log KCa) | I = 0.3 M | scispace.com | |
| Eu(III) | Eu(ISA) | -30.6 (log K) | I = 0.3 M, pH 10.7-13.3 | scispace.com |
Note: L represents the isosaccharinate ligand. The nature of the stability constant (log β or log K) is specified as reported in the source.
Complexation with Other Geochemically Relevant Metals (e.g., Zr(IV), Ca(II), Fe(III))
Zirconium(IV): As a chemical analogue for tetravalent actinides, the complexation of Zr(IV) with ISA has been investigated. tandfonline.comtandfonline.com Thermodynamic analysis of Zr(IV) solubility in the presence of ISA suggests the formation of dominant species such as Zr(OH)₄(ISA)₂²⁻ in neutral to weakly alkaline conditions and Zr(OH)₄(ISA)(ISA-H)³⁻ in more alkaline regions. tandfonline.com
Calcium(II): Given the high calcium concentrations in cementitious environments, the interaction between Ca(II) and ISA is crucial for understanding the competitive effects on actinide complexation. osti.gov Studies have shown that Ca(II) forms complexes with ISA, and there is evidence for the formation of a Ca(ISA)⁺ species. osti.govrsc.org The formation constants for Ca(II)-ISA complexes are relatively weak compared to those of actinides. rsc.org
Iron(III): Iron is another common element in geochemical systems that can compete with actinides for complexation with ISA. osti.gov Potentiometric and calorimetric studies on the Fe(III)-ISA system in acidic solutions have revealed the formation of four successive mononuclear complexes (FeL, FeL₂, FeL₃, FeL₄). researchgate.net In contrast to the entropy-driven complexation with U(VI), the formation of Fe(III)-ISA complexes is characterized by large, exothermic enthalpies, which contribute significantly to their stability. researchgate.netresearchgate.net
| Complex | log β | Conditions | Reference |
| FeL | 5.06 ± 0.17 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |
| FeL₂ | 8.51 ± 0.15 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |
| FeL₃ | 11.00 ± 0.16 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |
| FeL₄ | 12.99 ± 0.17 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |
Note: L represents the isosaccharinate ligand.
Influence of pH and Ionic Strength on Complex Stability
The stability of metal-isosaccharinate complexes is strongly dependent on pH and ionic strength. solubilityofthings.com The pH dictates the speciation of both the isosaccharinic acid and the metal ion. researchgate.netresearchgate.net Isosaccharinic acid exists in its lactone form (this compound) at low pH (below ~4) and transitions to the open-chain carboxylate form (isosaccharinate) as the pH increases. osti.govresearchgate.net The pKa of the carboxylic acid group is approximately 3.27. rsc.orgosti.gov
The protonation state of the ligand's functional groups, particularly the carboxylate and hydroxyl groups, is a critical factor. solubilityofthings.com At higher pH values, deprotonation of the alcohol functionalities can occur, especially upon complexation with a metal ion, leading to the formation of more stable chelate complexes. rsc.orgresearchgate.net For instance, studies with Eu(III) and Th(IV) have been conducted in the alkaline pH range of 10.7 to 13.3 to determine the stoichiometry and stability of the formed complexes under conditions relevant to nuclear waste repositories. scispace.com The ionic strength of the solution also affects complex stability by influencing the activity coefficients of the ions involved in the complexation equilibrium. acs.org
Binding Mechanisms of Metal-Isosaccharinate Complexes
Isosaccharinate acts as a multidentate ligand, coordinating to metal ions through its carboxylate group and one or more of its hydroxyl groups. rsc.org The involvement of multiple donor atoms leads to the formation of stable chelate rings.
Spectroscopic and theoretical studies on the UO₂²⁺-ISA system have shown that the dominant binding motifs are 5- and 6-membered rings. rsc.org These rings involve the coordination of the uranium center by the carboxylic group and either the α-hydroxy or β-hydroxy group of the isosaccharinate ligand. rsc.org
For spherical metal ions like Eu(III) and Ca(II), NMR and other spectroscopic investigations have provided insights into the binding mechanism. rsc.org In the Eu(III)-ISA system, coordination is proposed to occur through the carboxylic group, the secondary alcohol (C₄-OH), and the tertiary alcohol (C₂-OH). rsc.org Similarly, for Ca(II) under alkaline conditions, ISA acts as a multidentate ligand, with coordination suggested via the carboxylic group and the deprotonated tertiary (C₂-OH) and secondary (C₄-OH) alcohol groups. rsc.org It has been noted that the primary alcohol in the β-position to the carboxylic group is not involved in complex formation. rsc.org
Sorption and Transport Phenomena
The formation of soluble metal-isosaccharinate complexes can significantly impact the sorption of metal ions onto mineral surfaces, thereby influencing their transport in the environment.
Adsorption onto Mineral Surfaces (e.g., Feldspar)
Studies have demonstrated that the presence of isosaccharinic acid can reduce the sorption of radionuclides onto mineral surfaces. ethz.ch For example, the sorption of Eu(III) on feldspar (B12085585) was observed to be significantly reduced at ISA concentrations higher than 10⁻⁴ M in artificial cement pore water (pH 13.3). ethz.ch This reduction in sorption is attributed to the formation of stable, soluble Eu(III)-ISA complexes, which compete with the adsorption process on the mineral surface. ethz.ch The effect of a mixture of cellulose degradation products on Eu(III) sorption was found to be comparable to that of pure ISA, identifying it as the key complexing agent. ethz.ch
Sorption onto Cellulosic Fibers and other Organic Matrices
Isosaccharinic acid (ISA), the open-chain form of this compound, demonstrates a notable interaction with its parent material, cellulose. Research into the alkaline degradation of cellulose has revealed that a significant quantity of the produced ISA can be removed from solution through absorption onto the remaining, unreacted cellulosic fibers. hud.ac.uk This process of sorption can influence the concentration of ISA available in the aqueous phase.
One study observed that in a sodium hydroxide (B78521) (NaOH) mediated degradation, the absorption of ISA onto the cellulose fibers occurred rapidly. hud.ac.uk In contrast, when calcium hydroxide (Ca(OH)2) was used, the absorption process was slower. hud.ac.uk This suggests that the cation present (Na⁺ vs. Ca²⁺) and the physical presence of solid Ca(OH)₂ can affect both the rate and extent of ISA sorption onto the solid organic matrix. hud.ac.uk The solid calcium hydroxide may physically obstruct the access of ISA to the cellulose fibers, thereby slowing the sorption process. hud.ac.uk
The sorption of water onto cellulosic fibers has been modeled using the Park model, which describes three modes of sorption: Langmuir sorption, Henry's law, and water clustering. nih.gov The capacity for Langmuir sorption, which relates to monolayer moisture coverage, is linked to the number of available hydroxyl groups within the amorphous regions of the cellulose. nih.gov While this research focuses on water, the principles of sorption onto active sites within the fiber's structure are relevant to understanding how other molecules, like ISA, might interact with and be retained by cellulosic materials.
Influence on Solubility and Mobility of Metal Species
This compound and its corresponding carboxylate, isosaccharinic acid (ISA), are highly effective at forming complexes with a variety of metal ions, which significantly enhances their solubility and mobility, particularly in alkaline environments. This property is especially pronounced with tri- and tetravalent metal ions, including many safety-relevant radionuclides. iaea.orgresearchgate.net
Research has demonstrated that ISA dramatically increases the solubility of key actinides. For instance, in a solution containing 10⁻³ M ISA at a pH of 12, the solubility of Plutonium(IV) (Pu(IV)) was observed to increase by a factor of 20,000. iaea.org Similarly, ISA is effective in solubilizing Thorium (Th), with a notable increase in aqueous Th concentrations in the presence of ISA. osti.gov The complexation is not limited to actinides; ISA also forms complexes with competing metal ions such as Iron(III) (Fe(III)), Aluminum(III) (Al(III)), and Calcium(II) (Ca(II)). osti.govosti.gov
The formation of these stable, soluble metal-ISA complexes has an adverse effect on the sorption of these metals onto solid phases. Studies have shown that the presence of ISA reduces the sorption of Europium(III) (Eu(III)), Th(IV), and Nickel(II) (Ni(II)) onto mineral surfaces like feldspar. iaea.orgresearchgate.net The extent of this reduction is strongly dependent on the concentration of ISA in the solution. iaea.org
The following table summarizes experimental data on the decontamination of Plutonium-contaminated materials using sodium isosaccharinate, illustrating its ability to mobilize metal species.
| Material (5 g) | % Pu Desorbed (DI Water Only) | % Pu Desorbed (0.15 g Sodium ISA in 25 mL) | Reference |
|---|---|---|---|
| Painted Wood | - | 100% | osti.gov |
| General Materials (Range) | 3% - 12% | Enhanced Decontamination | osti.gov |
Relevance in Nuclear Waste Management and Geological Disposal Research
Cellulose Degradation Products as Complexing Ligands for Radionuclides
In the context of geological disposal of low- and intermediate-level radioactive waste, large quantities of cellulosic materials (e.g., paper, wood, cotton) are often present. hud.ac.uk The cementitious materials used in the construction of these repositories create a long-term, highly alkaline environment (pH > 12.5). researchgate.net Under these anaerobic and alkaline conditions, cellulose undergoes a chemical degradation process known as the "peeling-off reaction". iaea.orgresearchgate.net
The primary and most stable water-soluble product of this degradation is isosaccharinic acid (ISA). iaea.orgresearchgate.net ISA is a polyhydroxy-carboxylic acid that acts as a powerful complexing ligand, particularly for tri- and tetravalent radionuclides such as actinides (e.g., Plutonium, Thorium, Neptunium) and lanthanides (e.g., Europium). iaea.orgresearchgate.netresearchgate.net The formation of these strong, soluble complexes is a critical factor in safety assessments for nuclear waste repositories because it can counteract the processes designed to immobilize radionuclides. researchgate.net The complexing properties of ISA are of particular concern due to its ability to increase the amount of certain radionuclides that can dissolve into the aqueous phase. researchgate.net
The equilibrium between the lactone form (this compound) and the open-chain acid form (isosaccharinic acid) is pH-dependent, with the deprotonated carboxylate form (ISA⁻), which is an effective ligand, dominating in the high pH conditions of a repository. osti.govresearchgate.netresearchgate.net
Impact on Radionuclide Mobility and Safety Assessments
The complexation of radionuclides by isosaccharinic acid directly impacts their mobility within a geological disposal facility. By forming stable, water-soluble complexes, ISA can significantly increase the concentration of radionuclides in the cement porewater, thereby reducing their sorption onto the cement phases and other engineered barriers. iaea.org This enhanced solubility and decreased sorption can lead to an increased rate of leaching of radionuclides from the repository into the surrounding geosphere and biosphere. iaea.org
The potential for ISA to mobilize radionuclides is a key consideration in the long-term safety assessments of radioactive waste repositories. hud.ac.uk The magnitude of this effect is directly related to the concentration of ISA in the repository's porewater. iaea.orgresearchgate.net This concentration is, in turn, governed by several competing factors:
Cellulose Loading: The total amount of cellulosic material in the waste. iaea.org
Rate of Degradation: The speed at which cellulose breaks down to form ISA. researchgate.net
Sorption of ISA: The retention of ISA itself onto cement minerals, which reduces its concentration in the porewater. iaea.org
Porosity of the Cement: The volume of porewater available for ISA to dissolve in. iaea.org
Advanced Applications and Industrial Chemical Research
Role in Biorefinery Concepts
The integration of ISA-lactone into biorefinery models represents a significant step towards a circular bioeconomy. By converting what was once considered a waste or low-value byproduct of pulping and other biomass processing industries into a versatile chemical intermediate, biorefineries can enhance their economic viability and reduce their environmental footprint. researchgate.netieabioenergy.com
Valorization of Lignocellulosic Biomass in Biorefining
The valorization of lignocellulosic biomass, which is the most abundant renewable feedstock on Earth, is a cornerstone of the biorefinery concept. mdpi.comfrontiersin.orgnih.govtaylorfrancis.com Lignocellulose is primarily composed of cellulose (B213188), hemicellulose, and lignin. researchgate.net During processes like alkaline pulping, a significant portion of the carbohydrate-rich materials is degraded. researchgate.net This degradation leads to the formation of various compounds, including isosaccharinic acids, which can exist in equilibrium with their lactone forms. researchgate.netcore.ac.ukresearchgate.nethud.ac.uk
Production from Cellulose Degradation Streams
Isosaccharino-1,4-lactone is a well-established degradation product of cellulose under alkaline conditions. researchgate.netcore.ac.ukhud.ac.uk In acidic solutions, isosaccharinic acid undergoes an acid-catalyzed lactonization to form this compound. researchgate.netcore.ac.ukgrafiati.com Conversely, in a basic environment, the lactone ring opens to produce the acid form. core.ac.ukgrafiati.com
The production of ISA-lactone from cellulose degradation is of particular interest in the context of the pulp and paper industry, where large volumes of black liquor, a byproduct of the kraft pulping process, contain significant quantities of isosaccharinic acid. researchgate.net Research has focused on optimizing the conditions for the formation and isolation of ISA-lactone from these streams, transforming a waste product into a valuable chemical feedstock. researchgate.nethud.ac.uk
Integration into Sustainable Biochemical Production
The use of this compound is a prime example of how biorefineries can contribute to sustainable biochemical production. researchgate.netieabioenergy.com By utilizing a renewable, biomass-derived platform chemical, industries can reduce their reliance on fossil fuels for the synthesis of a variety of products. mdpi.comfrontiersin.orgnih.gov
This integration supports the development of a circular bioeconomy where waste streams are valorized, and resources are used more efficiently. ieabioenergy.com The production of high-value chemicals like surfactants and potential polymers from ISA-lactone showcases a pathway to diversify the product portfolio of traditional industries like pulp mills, enhancing their profitability and sustainability. researchgate.netjyu.fi
Derivatization for Novel Materials and Chemical Building Blocks
The chemical structure of this compound, with its lactone ring and multiple hydroxyl groups, makes it an ideal candidate for derivatization into a wide array of novel materials and chemical building blocks. jyu.fi
Synthesis of Surfactants via Esterification with Fatty Acids
A significant area of research has been the synthesis of nonionic surfactants through the esterification of this compound with fatty acids. researchgate.netjyu.fi These bio-based surfactants offer a renewable alternative to their petroleum-derived counterparts.
In one approach, α-glucothis compound (α-GISAL) is reacted with fatty acids such as lauric acid, oleic acid, or mixtures of tall oil fatty acids. researchgate.netjyu.fi The reaction, often catalyzed by an acid like p-toluenesulfonic acid, can be carried out in a microwave-assisted reactor to produce a mixture of mono- and diesters. researchgate.netjyu.fi The total yields of these esterification reactions can be significant, and the ratio of monoesters to diesters can be controlled by the choice of fatty acid feedstock. researchgate.net
| Fatty Acid Reactant | Reaction Conditions | Product | Total Yield (%) | Reference |
| Lauric Acid | Microwave-assisted, p-toluenesulfonic acid catalyst | Mono- and diesters | 40-62 | researchgate.net |
| Oleic Acid | Microwave-assisted, p-toluenesulfonic acid catalyst | Mono- and diesters | 40-62 | researchgate.net |
| Tall Oil Fatty Acids | Microwave-assisted, p-toluenesulfonic acid catalyst | Mono- and diesters | 40-62 | researchgate.net |
These resulting esters have potential applications as surfactants in various consumer products. researchgate.net
Polymer and Copolymer Synthesis Potential
The structure of this compound suggests its potential as a monomer for the synthesis of polyesters and copolymers. nih.gov The ring-opening polymerization (ROP) of lactones is a well-established method for producing biodegradable and biocompatible polymers. nih.govnih.gov While specific research on the homopolymerization of ISA-lactone is not extensively detailed in the provided context, the general principles of lactone polymerization are applicable.
The presence of hydroxyl groups on the ISA-lactone molecule offers possibilities for creating branched or cross-linked polymers with unique properties. Furthermore, copolymerization of ISA-lactone with other cyclic monomers, such as ε-caprolactone or lactide, could lead to the development of new biomaterials with tailored properties, including controlled degradation rates and specific mechanical characteristics, for applications in the medical field and beyond. nih.govnih.govchemrxiv.org
As a Flexible Building Block for Specific Functional Groups
This compound (ISL) is recognized in industrial biochemistry and organic synthesis as a versatile precursor for creating compounds with specific functional groups or characteristics. Its inherent structure, featuring a lactone ring, makes it a valuable chiral template for the synthesis of complex molecules. tandfonline.com The reactivity of the lactone allows for its incorporation into larger polymeric chains, a process that can significantly modify the properties of the resulting polymers, including their mechanical strength, thermal stability, and solubility.
The utility of ISL as a building block stems from the presence of both a carbonyl group and hydroxyl functional groups. saskoer.ca These features allow for a variety of chemical transformations. For instance, the lactone can be opened to reveal a carboxylic acid and a hydroxyl group, which can then be further modified. Researchers have utilized carbohydrate-derived lactones like ISL as starting materials in the synthesis of novel-branched building blocks. researchgate.net The well-defined stereochemistry of ISL is particularly advantageous, enabling its use in stereoselective synthesis to produce enantiopure products. tandfonline.comresearchgate.net
Decontamination Technologies
Isosaccharinate (ISA), the conjugate base of isosaccharinic acid and in equilibrium with this compound, is the key component in an emerging, environmentally acceptable technology for radiological decontamination. osti.govresearchgate.netnih.gov This approach is being developed to address significant actinide contamination challenges, particularly involving plutonium (Pu), on various surfaces. osti.govresearchgate.net Traditional decontamination methods often rely on mechanically removing the contaminated surface layer or using harsh chemicals, which can be inefficient, costly, hazardous to workers, and can generate secondary mixed wastes. osti.govnih.govosti.gov The use of ISA overcomes many of these issues as it is biodegradable and can be used in solutions that are not highly acidic or basic, thus preventing damage to the underlying material. nih.govgoogle.com
Research has demonstrated that ISA is a highly effective chelating agent for actinides, especially in their tetravalent state, across a wide range of pH values. google.com This contrasts with other common organic chelators like citrate (B86180) and EDTA, which are effective only within a limited pH range. google.com
Actinide Decontamination from Surfaces (e.g., Steel, Concrete)
Actinide contamination on steel and concrete surfaces represents a major issue within facilities like those managed by the Department of Energy (DOE). osti.govresearchgate.netosti.gov Isosaccharinate has proven to be a superior agent for removing such contaminants. osti.gov In proof-of-principle tests, an ISA solution was significantly more effective at removing uranium from steel surfaces than either a citrate solution or deionized water. osti.govosti.gov
The effectiveness of ISA is attributed to its strong complexation with actinides. google.com This interaction increases the water solubility of the actinide contaminants, allowing them to be washed away from the surface. google.com Fundamental thermodynamic data on the interactions between ISA and actinides, as well as competing metals like iron (Fe(III)) and calcium (Ca(II)) found in steel and concrete, are being developed to optimize the decontamination process under various conditions. osti.govresearchgate.net Studies have shown that ISA effectively decontaminates materials contaminated with plutonium, with one set of experiments showing 100% decontamination of painted wood. osti.gov
Development of Isosaccharinate-Containing Foams/Gels for Decontamination
For practical, safe, and efficient application, isosaccharinate is incorporated into delivery systems such as foams and gels. osti.govresearchgate.netnih.govgoogle.com This approach is a key aspect of developing the next generation of decontamination technologies. osti.gov Chemical foams and gels act as carriers for the active decontamination agent (ISA), allowing for extended contact time on the contaminated surface, which is crucial for effective cleaning. nih.gov
This method offers several advantages:
Versatility : Foams and gels can be applied to surfaces in any orientation, including large components with complex geometries. nih.gov
Waste Minimization : The use of foams and gels produces a low volume of secondary waste compared to liquid flushing methods. nih.gov
Worker Safety : These formulations provide a safer and easier method of application compared to spraying large volumes of chemical solutions. osti.govosti.gov
The development and testing of various ISA-containing foam and gel formulations are central to ongoing research efforts aimed at providing effective decontamination tools for actinides on steel, concrete, and other materials. researchgate.netosti.gov These formulations can be enhanced by adding other components like carbonates, oxidizers, or surfactants to increase their effectiveness. google.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Isosaccharino-1,4-lactone. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecule's geometry and conformational preferences. arxiv.orgornl.gov
The conformational analysis of γ-lactones, such as this compound, is complex due to the flexibility of the five-membered ring. rsc.org The ring is not planar and typically adopts puckered conformations, often described as "envelope" (E) or "twist" (T) forms, to minimize steric and torsional strain. Computational methods like molecular mechanics (MM3), semi-empirical (AM1), and ab initio molecular orbital calculations (e.g., at the Hartree-Fock/6-31G level) are employed to explore the potential energy surface of these lactones. rsc.org These calculations help identify the most stable conformers and the energy barriers between them. rsc.org For substituted γ-lactones, calculations have shown that only a few conformational minima often exist, with low energy barriers along the pseudorotational pathway. rsc.org
For instance, studies on analogous γ-lactones have demonstrated that ab initio methods provide a notable agreement with experimental data, such as NMR coupling constants, for determining the predominant conformation in solution. rsc.org Different computational approaches may yield slightly different results; for example, MM3 calculations sometimes suggest a higher degree of puckering compared to ab initio methods. rsc.org The choice of basis set and inclusion of solvent effects, often through a polarisable continuum model (PCM), are critical for achieving accurate predictions of conformational energies and populations. rsc.orgcas.cz
Table 1: Comparison of Computational Methods for Lactone Conformational Analysis
| Method | Level of Theory | Typical Application | Strengths | Limitations |
| Molecular Mechanics (MM) | Classical Force Field (e.g., MM3) | Initial conformational search, large systems | Computationally fast | Does not describe electronic effects; accuracy depends on parameterization |
| Semi-Empirical | Approximate Quantum Mechanics (e.g., AM1) | Medium-sized systems, preliminary electronic analysis | Faster than ab initio | Can fail to accurately describe the potential energy surface for some ring systems rsc.org |
| Ab Initio / DFT | Quantum Mechanics (e.g., HF/6-31G, B3LYP/6-31G ) | Accurate geometry, energy, and property calculations | High accuracy, describes electronic effects | Computationally expensive, especially for large molecules and high levels of theory unicamp.br |
These computational studies provide a foundational understanding of the three-dimensional structure of this compound, which is essential for interpreting its reactivity and interactions.
Molecular Modeling of Interconversion Pathways
This compound (ISL) exists in a dynamic equilibrium with its open-chain carboxylic acid form, α-isosaccharinic acid (HISA). This interconversion is crucial to its chemistry, particularly in aqueous environments. Molecular modeling is used to elucidate the mechanisms and kinetics of these transformation pathways.
The conversion between HISA and ISL is an acid-catalyzed, reversible reaction involving intramolecular esterification (lactonization) and hydrolysis. hud.ac.ukresearchgate.net The general mechanism involves protonation of the carbonyl oxygen of HISA, followed by nucleophilic attack by the C4-hydroxyl group to form the five-membered lactone ring. hud.ac.uk
Kinetic studies, often combining experimental measurements (like NMR or ion chromatography) with theoretical modeling, have quantified this process. hud.ac.ukresearchgate.net For the transformation of α-HISA to α-ISL in an acidic aqueous solution, the reaction exhibits first-order behavior. researchgate.net The equilibrium constant and reaction rates have been determined, providing a quantitative measure of the relative stability of the two forms under specific conditions. researchgate.net
Table 2: Kinetic Parameters for the Interconversion of α-Isosaccharinic Acid (HISA) and its Lactone (ISL)
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (K₁)¹ | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.net |
| Forward Rate Constant (k₊)² | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |
| Backward Rate Constant (k₋)³ | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |
| Half-life (t₁/₂) for HISA to ISL | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C | researchgate.net |
| ¹ For the reaction: HISA ↔ ISL + H₂O | |||
| ² Forward reaction: HISA → ISL + H₂O | |||
| ³ Backward reaction: ISL + H₂O → HISA |
Interestingly, the presence of certain metal ions can influence this equilibrium. For example, studies have shown that the uranyl ion (UO₂²⁺) interacts with protonated α-isosaccharinic acid (HISA), promoting its transformation into the lactone form, ISL. rsc.orgrsc.org This suggests that in environments containing such metals, the formation of the lactone may be favored.
Simulation of Metal-Isosaccharinate Complexation and Binding Motifs
While this compound itself is a neutral molecule, its open-chain form, isosaccharinate (ISA⁻), is a significant complexing agent for a wide range of metal ions, particularly radionuclides relevant to nuclear waste disposal. rsc.orgtandfonline.com Computational simulations, often in conjunction with spectroscopic techniques like EXAFS, are vital for determining the structure and stability of these metal-ISA complexes. rsc.org
DFT calculations have been instrumental in exploring the binding motifs between ISA⁻ and metal centers. rsc.org These studies consistently show that the most stable complexes are formed through chelation, where the metal ion is bound by multiple functional groups of the ISA⁻ molecule. The dominant binding motifs involve the formation of five- and six-membered rings. rsc.org These chelate rings are typically formed by the coordination of:
The carboxylate group and the α-hydroxy group (forming a 5-membered ring). rsc.org
The carboxylate group and the β-hydroxy group (forming a 6-membered ring). rsc.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying such systems. mdpi.comnih.govmpg.de In this approach, the reactive center, consisting of the metal ion and the coordinating atoms of the isosaccharinate ligand, is treated with a high-level QM method to accurately capture the electronic effects of bonding and charge transfer. The surrounding environment, including solvent molecules and other parts of the ligand, is treated with a computationally less expensive MM force field. mpg.dersc.org This integrated approach allows for the simulation of large, complex systems while maintaining high accuracy in the region where chemical changes occur. mdpi.com
For example, combined experimental and theoretical studies on the complexation of the uranyl ion (UO₂²⁺) with α-isosaccharinate identified the formation of both mononuclear, [UO₂(ISA)(H₂O)₃]⁺, and binuclear, [(UO₂)₂(ISA)(H₂O)₆]³⁺, species, confirming the prevalence of the 5- and 6-membered ring binding motifs. rsc.org
Prediction of Reactivity and Stability in Varied Environments
Computational chemistry allows for the prediction of how this compound will behave under different chemical conditions, such as varying pH or the presence of catalysts.
Stability: The stability of the lactone is highly dependent on pH.
Acidic Conditions: In acidic solutions, the lactone form (ISL) is in equilibrium with the protonated carboxylic acid (HISA). rsc.orgtandfonline.com The equilibrium favors the lactone, but the interconversion is a relatively slow process. rsc.org
Alkaline Conditions: Under alkaline conditions, the lactone ring is susceptible to hydrolysis. The equilibrium shifts strongly towards the deprotonated open-chain form, isosaccharinate (ISA⁻). hud.ac.uk The hydrolysis of the lactone is significantly more rapid than the acid-catalyzed interconversion. researchgate.net
Reactivity: Theoretical studies can predict the reactivity of specific sites on the molecule. The carbonyl carbon of the lactone is an electrophilic center, susceptible to nucleophilic attack. Computational analysis suggests that the presence of the adjacent hydroxyl group at the C2 position makes this compound more susceptible to nucleophilic attack at the carbonyl carbon compared to simpler lactones like γ-valerolactone. hud.ac.uk
Furthermore, computational models can be used to explore potential reaction pathways for the degradation or transformation of isosaccharinic acid and its lactone. For instance, DFT calculations have been used to investigate the mechanisms of acid-catalyzed reactions of similar sugar derivatives, providing insights into potential isomerization and dehydration reactions. acs.org In the context of biorefining, the reactivity of isosaccharinic acids in catalytic hydrodeoxygenation processes is a subject of study, aiming to convert these molecules into valuable chemicals. hud.ac.uk
Future Research Directions and Emerging Areas
Exploration of Undiscovered Diastereomers and Their Unique Properties
The alkaline degradation of cellulose (B213188) is known to produce two primary diastereomers of isosaccharinic acid, the α- and β-forms, which exist in equilibrium with their corresponding lactone structures. researchgate.net While α-D-isosaccharino-1,4-lactone is the most commonly studied, significant research has also been conducted on the β-form, including methods for its isolation and the confirmation of its absolute configuration. hud.ac.uk
However, the structural diversity of isosaccharinic acids and their lactones is likely greater than currently appreciated. Hemicelluloses and other polysaccharides can degrade into different forms, such as xyloisosaccharinic acid, which also forms a 1,4-lactone. researchgate.net Future research should focus on:
Systematic Screening: Investigating the degradation products of a wider variety of cellulosic and hemicellulosic biomass under diverse conditions to identify novel diastereomers.
Advanced Structural Elucidation: Employing modern crystallographic and spectroscopic techniques to determine the precise three-dimensional structures and absolute configurations of newly discovered lactones. hud.ac.uknih.gov
Property Characterization: Evaluating the unique physicochemical properties (e.g., solubility, stability, complexation ability) of each diastereomer, as these differences can have significant impacts on their behavior and potential applications.
Development of Novel and Sustainable Synthesis Methods
Current methods for producing Isosaccharino-1,4-lactone primarily rely on the alkaline degradation of cellulose or related sugars like lactose (B1674315), which can be energy-intensive and result in complex product mixtures requiring difficult separations. ru.nlresearchgate.nettandfonline.com The future of chemical synthesis is geared towards greener, more efficient processes.
Key research directions include:
Biocatalytic and Enzymatic Synthesis: Developing enzyme-based systems that can selectively convert carbohydrates or their derivatives into specific isosaccharino-lactone diastereomers under mild conditions. This approach could offer higher yields and purity, reducing downstream processing costs. mdpi.com
Homogeneous and Heterogeneous Catalysis: Designing solid acid catalysts or organocatalysts for the controlled synthesis of lactones from biomass-derived platform chemicals. jyu.firsc.org Recent advancements in photoorganocatalysis, for instance, demonstrate the potential for using light to drive selective C-H activation and lactonization reactions. rsc.org
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Advanced Characterization of Transient Species and Reaction Intermediates
The interconversion between the open-chain carboxylic acid form (isosaccharinic acid) and the cyclic this compound form is a dynamic, pH-dependent equilibrium. researchgate.netresearchgate.net While kinetic studies have provided valuable data on the rates of these transformations, a deeper understanding of the mechanism requires the characterization of short-lived intermediate species. researchgate.netacs.orgacs.orggrafiati.com
Future work in this area should leverage:
Time-Resolved Spectroscopy: Using techniques like stopped-flow UV-Vis or rapid-scan NMR to observe the formation and decay of transient species during lactonization and ring-opening reactions in real-time.
Computational Chemistry: Applying quantum mechanical calculations to model the reaction pathways, map transition states, and predict the structures and energies of intermediates that are too fleeting to be observed experimentally. mdpi.com
Trapping Experiments: Designing chemical traps that can react specifically with proposed intermediates to form stable products, thereby providing indirect but strong evidence for their existence. nih.gov
Understanding these intermediates is crucial for controlling the outcome of synthesis and for accurately predicting the compound's fate in complex environmental or industrial systems.
Elucidation of Biological Roles in Non-Human Systems (e.g., Microbial Metabolism of this compound)
Isosaccharinic acids are significant carbon sources in certain anaerobic and alkaline environments, such as those anticipated in geological disposal facilities for radioactive waste. researchgate.netresearchgate.net The microbial metabolism of these compounds is therefore of great interest for understanding their environmental fate and impact on biogeochemical cycles. wikipedia.org
Promising research areas are:
Discovery of Novel Metabolic Pathways: Isolating and characterizing new microorganisms from diverse environments (e.g., pulp mill effluents, alkaline soils) that can metabolize this compound and its isomers. researchgate.net The identification of Anaerobacillus isosaccharinicus, an obligate alkaliphile that utilizes isosaccharinate, highlights the potential for discovering unique metabolic capabilities. researchgate.net
Enzymatic and Genetic Analysis: Identifying the specific enzymes and genes responsible for the breakdown of the lactone ring and subsequent catabolism of the carbon skeleton. This could be modeled on studies of similar compounds, such as the metabolism of 1,4-butanediol (B3395766) via its lactone intermediate in Pseudomonas putida. frontiersin.org
Applications in Bioremediation and Bioproduction: Engineering microorganisms with enhanced metabolic pathways for the bioremediation of cellulose-derived waste streams or for the conversion of this compound into value-added chemicals.
| Microorganism | Metabolic Capability | Conditions | Reference |
|---|---|---|---|
| Anaerobacillus isosaccharinicus | Utilizes isosaccharinate | Anaerobic, Alkaline (pH 8.5–11) | researchgate.net |
| Ancylobacter aquaticus | Degrades isosaccharinic acid (ISA) | Aerobic, pH 7.2–9.5 | researchgate.net |
| Pseudomonas putida KT2440 | Metabolizes 1,4-butanediol via a lactone intermediate | Aerobic | frontiersin.org |
| Candida sp. | Dominant yeast in Kombucha fermentation, which involves lactone metabolism | Aerobic/Anaerobic mix | nih.gov |
Tailored Derivatization for Enhanced Performance in Specific Industrial Applications
This compound is a versatile chiral building block. Its polyhydroxylic nature makes it an ideal platform for chemical modification to create derivatives with tailored properties for specific applications. jyu.fi
Future research will likely focus on:
Novel Surfactants: Expanding on work that has already demonstrated the synthesis of nonionic surfactants through the esterification of the lactone's hydroxyl groups with fatty acids. dntb.gov.uajyu.fi Research could explore the use of different fatty acids and the creation of di- or tri-esters to fine-tune the resulting surfactant's properties (e.g., HLB value, foaming capacity, biodegradability).
Chiral Synthons: Continuing to use this compound as a chiral template for the asymmetric synthesis of complex, high-value molecules like pharmaceuticals and natural products. researchgate.netcdnsciencepub.comrsc.orgdaneshyari.com
Polymer Science: Using the lactone as a monomer or cross-linking agent for the creation of novel biodegradable polymers and hydrogels with potential applications in medicine and materials science.
| Derivative Type | Reactants | Application/Purpose | Reference |
|---|---|---|---|
| Fatty Acid Esters | α-glucothis compound, Lauric acid, Oleic acid, Tall oil fatty acids | Synthesis of nonionic surfactants | jyu.fidntb.gov.uajyu.fi |
| Chiral Aldehydes | α-D-isosaccharino-1,4-lactone | Chiral template for synthesis of anthracyclinones | researchgate.net |
| O-Tosyl Derivative | D-lyxono-1,4-lactone, Tosyl chloride | Functionalized intermediate for further synthesis | mdpi.com |
| Various Intermediates | α-D-isosaccharino-1,4-lactone | Synthesis of (–)-frontalin and spectinomycin (B156147) analogs | cdnsciencepub.comrsc.org |
Multi-Scale Modeling and Simulation for System-Level Understanding
To bridge the gap between molecular properties and macroscopic behavior, multi-scale modeling and simulation are indispensable tools. ntnu.noaps.org These computational approaches allow researchers to study complex phenomena that are difficult or impossible to probe experimentally.
Future directions for modeling this compound include:
Environmental Interactions: Simulating the adsorption, desorption, and complexation behavior of the lactone and its acid form on mineral surfaces (e.g., cements, clays) to predict its mobility in subsurface environments like radioactive waste repositories. mdpi.com
Biochemical Simulations: Performing molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations to model the interaction of this compound with the active sites of metabolic enzymes. This can elucidate reaction mechanisms and guide protein engineering efforts.
Material Property Prediction: Simulating the self-assembly of surfactant derivatives of the lactone into micelles or other aggregates to predict their performance in industrial formulations. This can accelerate the design of new, high-performance, bio-based surfactants.
By integrating these advanced computational methods, a system-level understanding can be achieved, enabling more accurate predictions and a more rational design of processes and products based on this compound.
Q & A
Q. What are the established methods for synthesizing and characterizing Isosaccharino-1,4-lactone in laboratory settings?
- Methodological Answer : this compound can be synthesized via lactonization of its corresponding aldonic acid under acidic conditions. For example, analogous lactones like galactaro-1,4-lactone are synthesized by heating aldonic acids in polar aprotic solvents (e.g., DMSO), followed by cyclic ester formation . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the lactone ring structure and stereochemistry. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with refractive index or UV detection is recommended .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) is preferred for quantification in complex biological samples. For instance, L-gulonolactone (a structurally similar compound) is quantified using ion-pair chromatography with a C18 column and mobile phases containing trifluoroacetic acid to enhance retention and resolution . Enzymatic assays involving lactone-specific dehydrogenases (e.g., L-galactono-1,4-lactone dehydrogenase) can also be adapted to measure enzymatic conversion rates, provided substrate specificity is validated .
Advanced Research Questions
Q. How does this compound participate in metabolic pathways, and what are its primary enzymatic targets?
- Methodological Answer : this compound may act as an intermediate or regulator in carbohydrate metabolism. For example, D-glucaro-1,4-lactone inhibits β-glucuronidase, a key enzyme in detoxification pathways, by competitively binding to its active site . To identify its metabolic role, researchers can:
- Perform isotopic tracing (e.g., ¹³C-labeled lactones) to track incorporation into downstream metabolites.
- Conduct enzyme kinetics assays with purified enzymes (e.g., lactonases or dehydrogenases) to measure substrate specificity (Km, Vmax) .
- Use gene knockout models (e.g., CRISPR/Cas9) to study phenotypic changes in organisms lacking lactone-processing enzymes .
Q. How can contradictory data on this compound’s enzyme inhibition efficacy be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pH, cofactors). To address this:
- Standardize assay conditions: Use buffers that mimic physiological pH (e.g., phosphate buffer at pH 7.4) and include relevant cofactors (e.g., Ca²⁺ or Mg²⁺, which modulate lactone stability) .
- Compare inhibition kinetics across multiple enzyme isoforms (e.g., human vs. bacterial β-glucuronidase) to assess specificity .
- Validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .
Q. What experimental design principles should guide studies on this compound’s bioactivity in cancer models?
- Methodological Answer :
- In vitro : Use dose-response assays (e.g., MTT or apoptosis markers) in cancer cell lines, ensuring lactone stability in cell culture media (monitor hydrolysis via HPLC). Include negative controls (e.g., non-lactone analogs) to confirm specificity .
- In vivo : Administer lactones via intraperitoneal injection or oral gavage in xenograft models, with pharmacokinetic profiling to assess bioavailability. Measure tumor growth inhibition alongside biomarkers (e.g., β-glucuronidase activity in serum) .
- Data Analysis : Apply multivariate statistics to account for covariates like tumor heterogeneity and lactone metabolism rates .
Q. How do metal ions influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer : Divalent cations (e.g., Ca²⁺, Cu²⁺) can chelate with lactones, altering their hydrolysis rates. To study this:
- Conduct stability assays in buffered solutions with varying ion concentrations (0–10 mM), monitoring lactone degradation via HPLC .
- Use computational modeling (e.g., density functional theory, DFT) to predict binding sites and energetics of metal-lactone complexes .
- Compare reactivity in deionized water vs. physiological saline to simulate biological environments .
Data Presentation Guidelines
-
Tables : Include kinetic parameters (Km, Vmax, IC₅₀) with standard deviations and sample sizes. For example:
Enzyme Substrate Km (mM) Vmax (µmol/min/mg) IC₅₀ (this compound) β-Glucuronidase p-Nitrophenyl glucuronide 0.25 ± 0.03 12.4 ± 1.2 1.8 ± 0.2 -
Figures : Use line graphs for dose-response curves and bar charts for comparative inhibition studies. Ensure axes labels specify units and statistical tests used (e.g., ANOVA p-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
